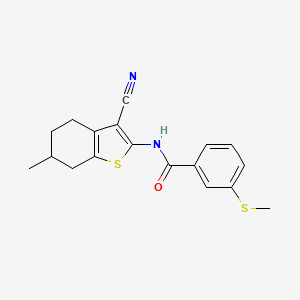

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(methylsulfanyl)benzamide

Description

Benzothiophene Derivatives in Modern Chemistry

Benzothiophene derivatives occupy a pivotal role in contemporary chemical research due to their structural versatility and broad pharmacological applications. The benzo[b]thiophene scaffold, characterized by a fused benzene and thiophene ring system, exhibits aromatic stability and electronic properties that facilitate interactions with biological targets. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, often surpassing traditional drug scaffolds in target specificity.

The structural adaptability of benzothiophenes enables precise modulation of electronic and steric properties through strategic substitution. For instance, electron-withdrawing groups like cyano (-CN) enhance electrophilic reactivity, while alkyl chains such as methyl (-CH₃) improve lipid solubility. These modifications have led to clinically approved drugs, including Raloxifene for osteoporosis and Zileuton for asthma, which leverage the benzothiophene core’s ability to modulate estrogen receptors and 5-lipoxygenase, respectively.

Molecular Architecture of N-(3-Cyano-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)-3-(Methylsulfanyl)Benzamide

The compound’s structure integrates multiple functional groups onto a tetrahydrobenzothiophene backbone (Figure 1):

Core structure :

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-11-6-7-14-15(10-19)18(23-16(14)8-11)20-17(21)12-4-3-5-13(9-12)22-2/h3-5,9,11H,6-8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQTQXLUSCYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(methylsulfanyl)benzamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of functional group transformations. Key steps may include:

Nitration: Introduction of the cyano group.

Alkylation: Addition of the methyl group.

Thioetherification: Incorporation of the methylsulfanyl group.

Amidation: Formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

Reduction: Reduction of the cyano group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(methylsulfanyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

Compound A : N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (CAS: 476295-81-5)

- Molecular Formula : C₁₉H₂₀N₂O₂S

- Key Differences: Replaces the methylsulfanyl group with a phenoxypropanamide chain.

- However, reduced solubility in polar solvents compared to the methylsulfanyl analogue .

Compound B : Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

- Molecular Formula : C₁₁H₉ClF₃N₅O₂S (acid form).

- Key Differences : Incorporates a tetrazole ring and trifluoromethyl group.

- Impact : The tetrazole enhances metabolic stability, while the trifluoromethyl group improves electronegativity. This compound is patented as a herbicide, highlighting the role of sulfanyl groups in agrochemical activity .

Core Structure Modifications

Compound C : 1-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-thiourea

- Molecular Formula : C₂₂H₂₀N₄O₂S₂

- Key Differences : Replaces benzamide with a thiourea-isoxazole hybrid.

- The isoxazole ring may confer anti-inflammatory properties .

Compound D : N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Molecular Formula: C₂₂H₁₉NO₂S

- Key Differences: Substitutes the cyano group with a benzoyl moiety.

- Impact: The benzoyl group enhances crystallinity, as evidenced by its well-defined crystal structure (monoclinic, P2₁/c space group). Weak π-π interactions (3.90 Å) and intramolecular N–H⋯O hydrogen bonds stabilize the lattice, suggesting improved solid-state stability compared to the cyano analogue .

Functional Group Replacements

Compound E : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

- Molecular Formula : C₂₃H₂₁N₅OS₂

- Key Differences: Replaces methylsulfanylbenzamide with a triazoloquinoline-sulfanylacetamide chain.

- Impact: The triazoloquinoline group introduces planar aromaticity, likely enhancing DNA intercalation or topoisomerase inhibition. This structural motif is common in anticancer agents .

Research Findings and Trends

- Crystallographic Insights: Compounds with benzoyl or cyano groups (e.g., Compound D) exhibit distinct packing modes due to hydrogen bonding (N–H⋯O) and π-π interactions, critical for material science applications .

- Biological Activity: Methylsulfanyl and triazoloquinoline derivatives (Target Compound, Compound E) show promise in medicinal chemistry due to their balanced lipophilicity and electronic profiles .

- Synthetic Flexibility : The benzothiophene core allows modular substitution, enabling tailored properties for agrochemicals (Compound B) or pharmaceuticals (Compound C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.